4-Cyano-3,5-difluorobenzoic acid
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Overview
Description
4-Cyano-3,5-difluorobenzoic acid is a chemical compound with the molecular formula C8H3F2NO2 and a molecular weight of 183.11 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3F2NO2/c9-6-1-4 (8 (12)13)2-7 (10)5 (6)3-11/h1-2H, (H,12,13) and the InChI key is ANKDONHOKXFXPO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Crystal Structure Analysis
Research on compounds similar to 4-Cyano-3,5-difluorobenzoic acid, such as 3,5-dichloro-4-cyanobenzoic acid, has focused on their crystal structures. These studies highlight the significance of hydrogen bonding and Cl-···N interactions in their crystalline forms. Such research contributes to understanding the molecular interactions and structural integrity of these compounds (Britton, 2006).
Synthesis of Derivatives
Synthesis of derivatives of compounds similar to this compound has been a subject of research. For example, the efficient synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid demonstrates the versatility of these compounds in creating intermediates for pharmaceutical applications (Zhang et al., 2017).
Electrophilic Cyanation Reagents
Compounds like 5‐(cyano)dibenzothiophenium triflate, which share structural similarities with this compound, are used as electrophilic cyanation reagents. These reagents have broad substrate scopes and can facilitate complex chemical transformations in organic synthesis (Li, Golz, & Alcarazo, 2019).
Thermoanalytical Studies
Research into the thermal stability of related compounds, like alpha-cyano-4-hydroxycinnamic acid, provides insights into their behavior under different thermal conditions. This knowledge is crucial for their application in techniques like mass spectrometry (Tarzi, Nonami, & Erra-Balsells, 2009).
Organometallic Methods
Studies on regioflexible substitution of related compounds, like 1,3-difluorobenzene, demonstrate the potential of modern organometallic methods in synthesizing structurally diverse benzoic acids, which can be pivotal in developing new pharmaceuticals (Schlosser & Heiss, 2003).
Catalytic Applications
Research on the use of trifluorobenzeneboronic acids as catalysts illustrates the role of structurally similar compounds in facilitating organic synthesis reactions, thereby highlighting their potential in green chemistry (Sridhar & Perumal, 2005).
Solubility Studies
Investigations into the solubility of related compounds like 4-cyanobenzoic acid in different solvents contribute to our understanding of their physical properties, which is essential for their application in various chemical processes (Wang & Zhang, 2009).
Safety and Hazards
The safety information for 4-Cyano-3,5-difluorobenzoic acid includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically palladium complexes .
Mode of Action
In the context of SM cross-coupling reactions, 4-Cyano-3,5-difluorobenzoic acid likely acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways.
Result of Action
In the context of SM cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds , which can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the stability of the organoboron reagents used in these reactions is generally environmentally benign .
Biochemical Analysis
Biochemical Properties
4-Cyano-3,5-difluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The interactions are primarily driven by the compound’s ability to form hydrogen bonds and engage in hydrophobic interactions. For instance, this compound can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it has been found to impact cell signaling pathways by interacting with key signaling molecules, thereby affecting downstream cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity. This binding interaction is facilitated by the compound’s ability to form hydrogen bonds and engage in hydrophobic interactions with the enzyme’s active site residues. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on cellular metabolism and gene expression. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound can influence its biochemical activity and overall cellular effects .
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby modulating specific biochemical pathways and cellular processes .
Properties
IUPAC Name |
4-cyano-3,5-difluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKDONHOKXFXPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427084-20-5 |
Source
|
Record name | 4-cyano-3,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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